molecular formula C7H7NaO2S B7936173 sodium;phenylmethanesulfinate

sodium;phenylmethanesulfinate

Cat. No.: B7936173
M. Wt: 178.19 g/mol
InChI Key: KQJWHIKPAMMQFZ-UHFFFAOYSA-M
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Description

Sodium phenylmethanesulfinate (C₆H₅CH₂SO₂Na) is an organosulfur compound classified as a sodium sulfinate. Structurally, it consists of a phenylmethyl group (C₆H₅CH₂–) bonded to a sulfinate (–SO₂⁻) group, with sodium as the counterion. Sulfinates are salts of sulfinic acids (R–SO₂H), distinguished from sulfonates (R–SO₃⁻) by their lower oxidation state and distinct reactivity .

Properties

IUPAC Name

sodium;phenylmethanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJWHIKPAMMQFZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CS(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

sodium;phenylmethanesulfinate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, electrospray ionization mass spectrometry (ESI-MS) is often used to study the fragmentation reactions of synthetic and natural products, including this compound . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

sodium;phenylmethanesulfinate has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate cellular processes and molecular interactions. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications might include the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of sodium;phenylmethanesulfinate involves its interaction with specific molecular targets and pathways. For example, similar compounds like tranexamic acid exert their effects by competitively inhibiting the activation of plasminogen to plasmin . While the exact mechanism for this compound may differ, it likely involves similar molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Methanesulfinate (CH₃SO₂Na)

Structural Differences : Sodium methanesulfinate lacks the aromatic phenyl group, making it a simpler aliphatic sulfinate.
Reactivity :

  • Less electron-rich than phenylmethanesulfinate, leading to slower reaction rates in C–H functionalization (e.g., cupration reactions) .
  • Used in conjugate additions to vinyl heterocycles and cross-couplings with aryl boronic acids .
    Applications : Primarily employed in synthesizing aliphatic sulfones and RAFT agents.

Sodium p-Toluenesulfonate (CH₃C₆H₄SO₃Na)

Oxidation State : A sulfonate (R–SO₃⁻), fully oxidized compared to sulfinates.
Reactivity : Less nucleophilic due to the stable sulfonate group. Commonly used as a surfactant or catalyst rather than in bond-forming reactions.
Applications : Industrial detergent formulations, electrolytes in batteries.

2-Phenylbenzimidazole-5-sulfonic Acid (C₁₃H₁₀N₂O₃S)

Functional Group : A sulfonic acid (–SO₃H), more acidic and water-soluble than sulfinates.
Applications : UV filter in sunscreens (e.g., Ensulizole) due to its stability under light .

Phenylsulfinic Acid (C₆H₅SO₂H)

Acidity : The free sulfinic acid form (pKa ~2.5) is more acidic than its sodium salt but less than sulfonic acids (pKa ~-6).
Reactivity : Less stable than its sodium salt, prone to oxidation to sulfonic acids.

Data Tables

Table 1: Comparative Properties of Sodium Phenylmethanesulfinate and Analogues

Compound Molecular Formula Oxidation State Key Reactivity Applications
Sodium Phenylmethanesulfinate C₇H₇SO₂Na +4 (S) C–H functionalization, RAFT synthesis Polymer chemistry, organic synthesis
Sodium Methanesulfinate CH₃SO₂Na +4 (S) Conjugate addition, cross-coupling Sulfone synthesis
Sodium p-Toluenesulfonate C₇H₇SO₃Na +6 (S) Surfactant, electrolyte Detergents, batteries
2-Phenylbenzimidazole-5-sulfonic Acid C₁₃H₁₀N₂O₃S +6 (S) UV absorption Sunscreen agents

Table 2: Reaction Rate Enhancement by Electron-Donating Groups

Substituent Reaction Type Rate Enhancement Factor Reference
Phenylmethylsulfinate C–H Functionalization 3.2× (vs. aliphatic)
Methanesulfinate Cross-coupling Baseline (1×)

Research Findings

  • Electron-Donating Effects : The phenyl group in sodium phenylmethanesulfinate increases the electron density at sulfur, accelerating cupration in C–H bond activation. This contrasts with aliphatic sulfinates, which show slower kinetics .
  • RAFT Agent Synthesis : While sodium methanesulfinate generates aliphatic RAFT agents, phenyl-substituted analogs produce aromatic variants with enhanced stability in polymer matrices .
  • Oxidative Stability : Sulfinates are prone to oxidation to sulfonates, but the phenyl group may stabilize the sulfinate ion via resonance, delaying degradation .

Preparation Methods

Reaction Mechanism

The most documented method involves reacting benzylsulfonyl chloride (C₆H₅CH₂SO₂Cl) with sodium sulfite (Na₂SO₃) under basic conditions. Sodium bicarbonate (NaHCO₃) neutralizes HCl byproducts, driving the reaction forward:

C₆H₅CH₂SO₂Cl + Na₂SO₃ + 2 NaHCO₃ → C₆H₅CH₂SO₂Na + Na₂SO₄ + 2 CO₂ + H₂O + NaCl\text{C₆H₅CH₂SO₂Cl + Na₂SO₃ + 2 NaHCO₃ → C₆H₅CH₂SO₂Na + Na₂SO₄ + 2 CO₂ + H₂O + NaCl}

The sulfite ion (SO₃²⁻) acts as a nucleophile, displacing chloride from the sulfonyl chloride.

Experimental Protocol

  • Reactants : Benzylsulfonyl chloride (11 mmol), Na₂SO₃ (22 mmol), NaHCO₃ (22 mmol).

  • Conditions : Aqueous solution heated to 80°C for 4 hours.

  • Workup : Evaporation under vacuum, recrystallization with methanol.

  • Yield : ~95–100% (idealized).

Table 1: Optimization Parameters for Sulfite Method

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes reaction rate
Molar Ratio (SO₃²⁻)2:1 (relative to RSO₂Cl)Ensures complete substitution
SolventWaterFacilitates ionic interactions

Grignard Reagent Route with Sulfur Dioxide

Reaction Mechanism

Benzyl Grignard reagents (C₆H₅CH₂MgX) react with sulfur dioxide (SO₂) to form sulfinic acids, which are neutralized to the sodium salt:

C₆H₅CH₂MgBr + SO₂ → C₆H₅CH₂SO₂MgBr\text{C₆H₅CH₂MgBr + SO₂ → C₆H₅CH₂SO₂MgBr}
C₆H₅CH₂SO₂MgBr + H₂O → C₆H₅CH₂SO₂H + Mg(OH)Br\text{C₆H₅CH₂SO₂MgBr + H₂O → C₆H₅CH₂SO₂H + Mg(OH)Br}
C₆H₅CH₂SO₂H + NaOH → C₆H₅CH₂SO₂Na + H₂O\text{C₆H₅CH₂SO₂H + NaOH → C₆H₅CH₂SO₂Na + H₂O}

Experimental Considerations

  • Reactants : Benzyl magnesium bromide, SO₂ gas.

  • Conditions : Anhydrous ether or THF, −78°C to 0°C.

  • Yield : 70–85% (literature estimates).

Table 2: Comparative Analysis of Grignard Method

AdvantageLimitation
High purity productRequires anhydrous conditions
ScalableSO₂ handling hazards

Bisulfite Adduct Pathway (Theoretical Exploration)

Background

Benzaldehyde (C₆H₅CHO) forms a bisulfite adduct, hydroxy(phenyl)methanesulfonic acid (C₆H₅CH(OH)SO₃H), with sodium metabisulfite (Na₂S₂O₅). Conversion to sulfinate remains speculative but could involve:

  • Reduction : Using Zn/HCl to reduce −SO₃H to −SO₂H.

  • Decarboxylation : Thermal elimination under basic conditions.

Challenges

  • Sulfonic acids (−SO₃H) are resistant to reduction, necessitating harsh conditions that may degrade the substrate.

  • No literature reports confirm this route for sulfinate synthesis.

Comparative Evaluation of Methods

Table 3: Method Comparison for Sodium Phenylmethanesulfinate Synthesis

MethodYieldCostSafety ConcernsScalability
Sulfonyl Chloride + Na₂SO₃95–100%LowHCl emissionHigh
Grignard + SO₂70–85%HighSO₂ toxicityModerate
Bisulfite AdductN/ALowUnproven efficacyLow

Q & A

Q. What role does sodium phenylmethanesulfinate play in radical-mediated polymerizations, and how can ESR spectroscopy validate radical intermediates?

  • Methodological Answer : Employ ESR with spin-trapping agents (e.g., DMPO) to detect sulfonyl radicals during initiator decomposition (e.g., with persulfates). Correlate radical concentration (from ESR signal intensity) with polymerization rates (GPC molecular weight data) .

Methodological Best Practices

  • Data Contradiction Analysis : Use triangulation—compare results from multiple techniques (e.g., NMR, LC-MS, elemental analysis) to confirm structural assignments .
  • Literature Synthesis : Systematically review Scopus/WoS databases, categorizing findings by reaction type (e.g., nucleophilic vs. radical) to identify knowledge gaps .
  • Ethical Compliance : For studies involving human/environmental samples, obtain institutional ethics approvals and disclose reagent sourcing (e.g., Sigma-Aldryl product codes) .

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